![molecular formula C28H21N B15328854 N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)
N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine: is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes a naphthalene ring, a biphenyl group, and an amine functional group. It is primarily used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent hole-transporting properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Naphthalene Substitution: The naphthalene moiety is introduced via a Friedel-Crafts acylation reaction, where the biphenyl intermediate reacts with a naphthalene derivative in the presence of a Lewis acid catalyst.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine is widely used in the development of organic semiconductors and conductive polymers. Its ability to transport holes efficiently makes it a valuable component in the fabrication of OLEDs and organic photovoltaic cells .
Biology and Medicine: While its primary applications are in materials science, research is ongoing to explore its potential in biological systems, particularly in the development of biosensors and diagnostic tools due to its fluorescent properties .
Industry: In the industrial sector, this compound is used in the production of advanced electronic devices, including flexible displays and high-efficiency lighting systems. Its stability and performance under various conditions make it a preferred choice for commercial applications .
Mécanisme D'action
The mechanism of action of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine in electronic devices involves its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) through the organic layers of devices like OLEDs. This is achieved through its conjugated structure, which allows for efficient charge delocalization and transport .
Molecular Targets and Pathways: In electronic applications, the molecular targets are the conductive layers within the devices. The pathways involve the injection and transport of holes from the anode to the emissive layer, where recombination with electrons results in light emission .
Comparaison Avec Des Composés Similaires
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine (α-NPD): Similar structure but with additional methyl groups on the biphenyl unit.
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB): Known for its use in OLEDs and similar electronic applications.
Uniqueness: N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine stands out due to its specific structural configuration, which provides a balance between stability and electronic properties. This makes it particularly effective in high-performance optoelectronic devices .
Propriétés
Formule moléculaire |
C28H21N |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N-(4-naphthalen-2-ylphenyl)-3-phenylaniline |
InChI |
InChI=1S/C28H21N/c1-2-7-21(8-3-1)25-11-6-12-28(20-25)29-27-17-15-23(16-18-27)26-14-13-22-9-4-5-10-24(22)19-26/h1-20,29H |
Clé InChI |
LLDPWVMTPIQKLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


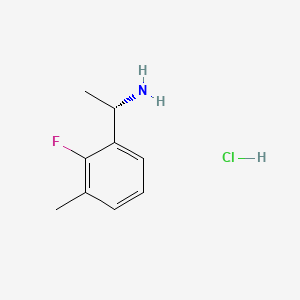
![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
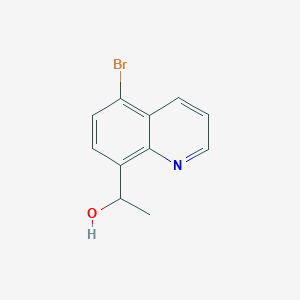
![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
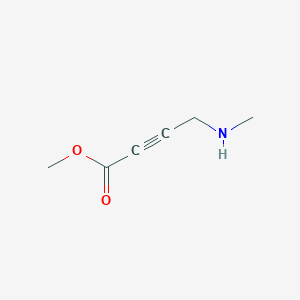
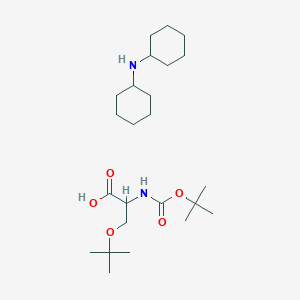
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
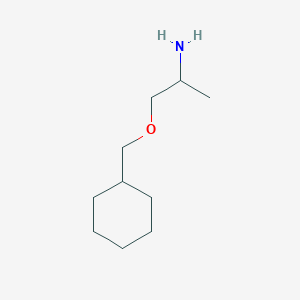
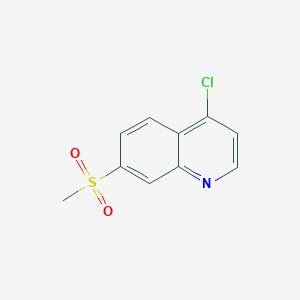
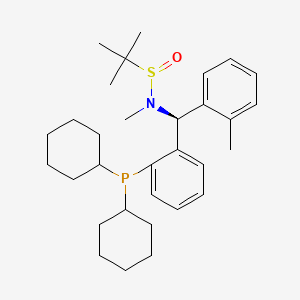
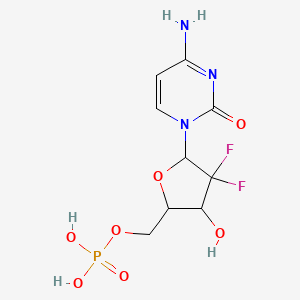
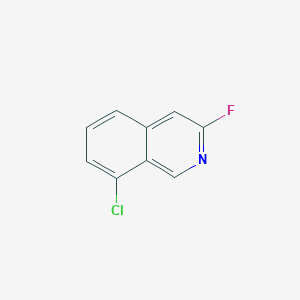
![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)
